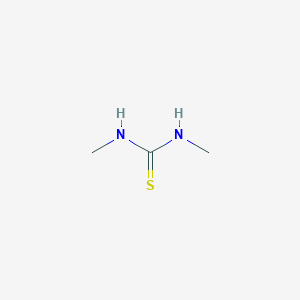

N,N'-Dimethylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.60 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8727. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCDUOXHFNUCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042191 | |

| Record name | N,N'-Dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-13-4 | |

| Record name | N,N′-Dimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-DIMETHYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P30PMD17W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dimethylthiourea (CAS 534-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylthiourea (DMTU), a small, sulfur-containing organic molecule, has garnered significant interest in the scientific community for its potent antioxidant and cytoprotective properties. This technical guide provides a comprehensive overview of DMTU, encompassing its chemical and physical characteristics, synthesis methodologies, and established biological activities. A primary focus is placed on its role as a powerful scavenger of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), and its implications in mitigating oxidative stress-induced cellular damage. This document details experimental protocols for its synthesis and for assessing its antioxidant efficacy. Furthermore, it elucidates the signaling pathways influenced by DMTU and presents available toxicological data. The information is structured to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving oxidative stress-related pathologies.

Chemical and Physical Properties

This compound is a crystalline solid that is colorless to white in appearance.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 534-13-4 | [2][3] |

| Molecular Formula | C₃H₈N₂S | [2] |

| Molecular Weight | 104.17 g/mol | [4] |

| IUPAC Name | 1,3-dimethylthiourea | [2][5] |

| Synonyms | DMTU, 1,3-Dimethyl-2-thiourea, sym-Dimethylthiourea | [6][7] |

| Appearance | Colorless to white crystalline powder or crystals | [1][2] |

| Melting Point | 61-67 °C | [2][3] |

| Boiling Point | 155 °C at 1 hPa | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [8] |

| pH | 6.5 (100 g/L in H₂O at 20 °C) | [3] |

Synthesis of this compound

A common and straightforward method for synthesizing this compound involves the reaction of methyl isothiocyanate with methylamine.[9] This reaction is a general method applicable to the preparation of various alkyl thioureas.

Experimental Protocol: Synthesis from Methyl Isothiocyanate and Methylamine

This protocol is adapted from the general method for preparing alkyl thioureas.

Materials:

-

Methyl isothiocyanate

-

Aqueous solution of methylamine

-

Ethanol (optional, as a solvent)

-

Ice bath

-

Reaction flask with a condenser

-

Heating mantle or water bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a reaction flask equipped with a condenser, combine the aqueous solution of methylamine with an equimolar amount of methyl isothiocyanate. The reaction can be initiated in an ice bath to control the initial exothermic reaction.

-

The addition of methyl isothiocyanate should be done at a controlled rate, as the reaction can become vigorous once initiated.[9]

-

After the initial reaction subsides, the mixture can be gently heated under reflux for a specified period to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is cooled, and the excess solvent and volatile reactants are removed, if necessary.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless to white crystals.[9]

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Figure 1. General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its potent antioxidant properties, specifically its ability to scavenge reactive oxygen species (ROS).

Reactive Oxygen Species Scavenging

DMTU is a well-documented scavenger of the highly reactive and damaging hydroxyl radical (•OH).[10] It also exhibits scavenging activity against other ROS, such as hydrogen peroxide (H₂O₂).[10] This ROS scavenging ability is central to its protective effects against cellular damage induced by oxidative stress.

Anti-inflammatory Action

In addition to its direct antioxidant effects, DMTU has been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to protect against stress-induced gastric mucosal lesions in rats by exerting both its •OH scavenging and anti-inflammatory actions.[8][10][11]

Modulation of Signaling Pathways

Oxidative stress is known to activate various cellular signaling pathways, which can lead to inflammation, apoptosis, and other detrimental cellular responses. By reducing the levels of ROS, DMTU can indirectly modulate these pathways. One of the key pathways involved in the cellular response to oxidative stress is the NRF2-KEAP1-ARE signaling pathway. Under conditions of oxidative stress, the transcription factor NRF2 is released from its inhibitor KEAP1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their upregulation. While direct activation of NRF2 by DMTU is not explicitly detailed, its action as a ROS scavenger can alleviate the oxidative stress that triggers this pathway, thereby contributing to cellular protection.

Figure 2. Mechanism of action of DMTU in mitigating oxidative stress.

Experimental Protocols for Biological Assays

Hydroxyl Radical Scavenging Activity Assay

This protocol is a representative method for determining the •OH scavenging capacity of DMTU.

Materials:

-

This compound (DMTU) solution of varying concentrations

-

Sodium salicylate solution (20 mM)

-

Ferrous sulfate (FeSO₄) solution (1.5 nM)

-

Hydrogen peroxide (H₂O₂) solution (6 mM)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.3 ml of 20 mM sodium salicylate, 2.0 ml of 1.5 nM FeSO₄, and 1.0 ml of the DMTU sample solution.

-

Initiate the reaction by adding 1.0 ml of 6 mM H₂O₂.

-

Incubate the reaction mixture for 1 hour at 37 °C.

-

Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.

-

The scavenging activity is calculated as the percentage of inhibition of salicylate hydroxylation.

Figure 3. Experimental workflow for the hydroxyl radical scavenging assay.

Applications in Research and Drug Development

Tool for Studying Oxidative Stress

Due to its potent and specific •OH scavenging activity, DMTU is widely used as a tool in biological research to investigate the role of oxidative stress in various physiological and pathological processes.

Radioprotection

The ability of DMTU to scavenge free radicals generated by ionizing radiation makes it a potential candidate for a radioprotective agent, aiming to protect normal tissues from damage during radiotherapy.

Therapeutic Potential

The antioxidant and anti-inflammatory properties of DMTU suggest its therapeutic potential in conditions associated with oxidative stress, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

Toxicity Profile

While generally considered to have low toxicity among alkylthioureas, it is essential to consider the safety profile of DMTU.

| Toxicity Data | Observation | Reference |

| Acute Oral Toxicity | Moderately toxic by ingestion. | [1] |

| GHS Hazard Statements | H301: Toxic if swallowed; H302: Harmful if swallowed. | [5] |

| Sensitization | May cause sensitization by skin contact. | [12] |

| In Vivo Effects (Rats) | At commonly used doses, DMTU showed some intrinsic toxic effects, including increased lung accumulation of labeled albumin and decreased blood glutathione levels. | [13] |

Conclusion

This compound is a valuable molecule for researchers and drug development professionals. Its well-characterized antioxidant properties, particularly as a hydroxyl radical scavenger, make it an excellent tool for investigating oxidative stress-related phenomena and a promising lead for the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, biological activities, and experimental methodologies to facilitate its application in scientific research. Further investigations into its in vivo efficacy, long-term safety, and specific molecular targets will be crucial for its potential translation into clinical applications.

References

- 1. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N N -DIMETHYLTHIOUREA For Synthesis | Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemicals exporter, Lab chemical manufacturer, Lab chemical supplier, Laboratory Chemicals, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Ameliorative Effects of Dimetylthiourea and N-Acetylcysteine on Nanoparticles Induced Cyto-Genotoxicity in Human Lung Cancer Cells-A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. mdpi.com [mdpi.com]

N,N'-Dimethylthiourea molecular formula and structure.

This technical guide provides a comprehensive overview of N,N'-Dimethylthiourea (DMTU), a versatile organosulfur compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, synthesis, and key applications, particularly its role as a potent antioxidant.

Molecular Formula and Structure

This compound, also known as 1,3-dimethylthiourea, is a symmetrical dialkyl-substituted thiourea. Its fundamental chemical identity is defined by its molecular formula and structure.

Molecular Formula: C₃H₈N₂S[1][2][3][4][5]

Chemical Structure: The structure consists of a central thiocarbonyl group (C=S) bonded to two methylamino groups (-NHCH₃).

-

IUPAC Name: 1,3-dimethylthiourea[2]

-

SMILES: CNC(=S)NC[2]

-

InChI: InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)[2]

-

CAS Number: 534-13-4[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its identification, characterization, and application in experimental settings.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 104.18 g/mol | [1][2][3] |

| Appearance | Colorless to white crystals or crystalline powder | [6][7] |

| Melting Point | 61-63 °C | [4][8] |

| Boiling Point | 155 °C at 1 hPa (0.7501 mmHg) | [3][4] |

| Solubility | 1000 g/L in water (experimental); Soluble in DMSO | [1][9][10] |

| pKa | 14.98 ± 0.70 (Predicted) | [10] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

| Technique | Key Features and Peaks | References |

| FT-IR (KBr Pellet) | Characteristic absorption bands for N-H, C-H, C=S, and C-N bonds. The spectrum displays vibrations corresponding to the specific functional groups within the molecule. | [1][4] |

| ¹H NMR | - ~2.9 ppm (Doublet): Corresponds to the protons of the two methyl (-CH₃) groups. - ~7.3 ppm (Broad Singlet/Triplet): Attributed to the protons of the two N-H groups. | [1][11] |

| ¹³C NMR | The deshielding of the C=S carbon is a characteristic feature of thiourea compounds. | [1][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical literature.

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of methyl isothiocyanate with methylamine.[1] This procedure is adapted from a general method for preparing alkyl thioureas.

Materials and Equipment:

-

Methyl isothiocyanate

-

Aqueous solution of methylamine

-

500-mL three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Water bath

-

Ice bath

-

Filtration apparatus

-

Activated carbon (e.g., Norit)

Procedure:

-

Set up the 500-mL three-necked flask with a stirrer, reflux condenser, and dropping funnel.

-

Place an equivalent amount of methylamine solution into the flask in place of the ammonium hydroxide used for unsubstituted thiourea synthesis.

-

With continuous stirring, add methyl isothiocyanate dropwise from the dropping funnel over a period of approximately 1 hour. The reaction may be slow to start but can become vigorous; maintain a steady rate of addition.

-

After the addition is complete, remove the condenser and gently heat the solution on a water bath for 30 minutes to remove any excess volatile reactants.

-

Add a small amount of activated carbon to the solution, bring it to a boil, and filter it while hot to remove the carbon and any impurities.

-

Cool the filtrate in an ice bath to induce crystallization. This compound will precipitate as a colorless solid.

-

Collect the crystals by filtration and wash them with several portions of ice-cold water.

-

A second crop of crystals can be obtained by concentrating the mother liquor and repeating the cooling and filtration process.

-

Dry the combined crystalline products. For further purification, recrystallization from boiling anhydrous ethanol can be performed.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of this compound. A typical setup might involve a C18 column with a mobile phase of water and acetonitrile, with UV detection at approximately 200 nm.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight by analyzing its mass spectrum.[2]

Applications in Research and Drug Development

This compound is a valuable tool in various scientific fields due to its chemical properties.

-

Reactive Oxygen Species (ROS) Scavenger: One of its most well-documented roles is as a potent scavenger of reactive oxygen species, particularly hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[1][12][13] This makes it an invaluable compound for studying oxidative stress in biological systems.[1][12]

-

Organic Synthesis: It serves as a precursor and reagent in the synthesis of various N-acyl-substituted compounds, including amidines, ureas, and other thiourea derivatives.[1]

-

Coordination Chemistry: The presence of sulfur and nitrogen atoms makes this compound an excellent ligand for coordinating with metal ions, leading to the formation of novel coordination complexes.[1]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound dioxide formation from this compound reflects hydrogen peroxide concentrations in simple biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Reactive Oxygen Scavenger N,N′-Dimethylthiourea (DMTU) on Seed Germination and Radicle Elongation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Dimethylthiourea | SIELC Technologies [sielc.com]

- 9. N-METHYLTHIOUREA(598-52-7) 1H NMR spectrum [chemicalbook.com]

- 10. env.go.jp [env.go.jp]

- 11. This compound(534-13-4) 1H NMR spectrum [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

N,N'-Dimethylthiourea: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylthiourea (DMTU), a symmetrically disubstituted thiourea, has garnered significant interest in the scientific community for its potent antioxidant and cytoprotective properties. As a scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals, DMTU presents a valuable tool for investigating oxidative stress-related pathologies and holds potential as a therapeutic agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and evaluation of its antioxidant activity, and a visual representation of key related biological pathways.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 534-13-4 | [1][2] |

| Molecular Formula | C₃H₈N₂S | [1][2] |

| Molecular Weight | 104.17 g/mol | [2] |

| Appearance | Colorless to white crystalline powder or crystals | [3] |

| Melting Point | 60-64 °C | [4] |

| Boiling Point | 155 °C at 1 hPa | [4] |

| Density | 1.055 g/cm³ (estimate) | |

| Solubility | 1000 g/L in water (experimental) | [4] |

| pKa | 14.98 ± 0.70 (Predicted) | |

| LogP | -0.2 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of symmetrical dialkylthioureas.[3]

Materials:

-

Methyl isothiocyanate (CH₃NCS)

-

Aqueous solution of methylamine (CH₃NH₂)

-

Ethanol (optional, for recrystallization)

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Water bath

-

Ice bath

-

Filtration apparatus

-

Activated carbon (e.g., Norit)

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place a solution of methylamine.

-

With continuous stirring, add methyl isothiocyanate dropwise from the dropping funnel over a period of approximately one hour. The reaction can be exothermic, so the rate of addition should be controlled to maintain a moderate reaction temperature.

-

After the addition is complete, gently heat the reaction mixture on a water bath for 30 minutes to ensure the reaction goes to completion.

-

If the resulting solution is colored, add a small amount of activated carbon and boil for a few minutes to decolorize.

-

Filter the hot solution to remove the activated carbon and any other solid impurities.

-

Cool the filtrate in an ice bath to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry.

-

For further purification, the crude product can be recrystallized from boiling ethanol.

Evaluation of Antioxidant Activity

This protocol is based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging capacity of DMTU.[5][6][7]

Materials:

-

This compound (DMTU)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Prepare a series of dilutions of DMTU in the same solvent.

-

In a 96-well microplate, add a specific volume of each DMTU dilution to the wells.

-

To each well, add the DPPH solution.

-

For the blank, add the solvent and the DPPH solution. For the negative control, add the DMTU solution and the solvent.

-

Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the DMTU sample.

-

The IC50 value (the concentration of DMTU required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of DMTU.

This assay measures the ability of DMTU to scavenge hydroxyl radicals generated by the Fenton reaction.[8][9]

Materials:

-

This compound (DMTU)

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Sodium salicylate

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare solutions of FeSO₄, H₂O₂, and sodium salicylate in phosphate buffer at the desired concentrations.

-

Prepare a series of dilutions of DMTU in phosphate buffer.

-

In a test tube, mix the FeSO₄ solution, H₂O₂ solution, and the DMTU sample.

-

Add the sodium salicylate solution to the reaction mixture. Salicylate reacts with hydroxyl radicals to form a colored product.

-

Incubate the reaction mixture at a specific temperature (e.g., 37 °C) for a defined time (e.g., 1 hour).

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

A control reaction is performed without the DMTU sample.

-

The percentage of hydroxyl radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control reaction, and Abs_sample is the absorbance of the reaction with the DMTU sample.

-

The IC50 value can be determined by plotting the percentage of scavenging activity against the different concentrations of DMTU.

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Experimental Workflow for DPPH Radical Scavenging Assay

Caption: A typical workflow for determining the antioxidant activity of this compound using the DPPH assay.

Potential Anti-inflammatory Signaling Pathways Modulated by this compound

Given its anti-inflammatory properties, this compound may exert its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.

Caption: A diagram illustrating the potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

Conclusion

This compound is a well-characterized compound with significant potential in research and drug development due to its potent antioxidant properties. This guide provides essential information on its physical and chemical characteristics, along with detailed protocols for its synthesis and the evaluation of its radical scavenging activity. The visualized workflows and potential signaling pathways offer a framework for further investigation into its mechanisms of action and therapeutic applications. As research into oxidative stress and inflammation continues, this compound will likely remain a valuable tool for scientists in these fields.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyl Radical-scavenging Activity [protocols.io]

Solubility of N,N'-Dimethylthiourea: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of N,N'-Dimethylthiourea (DMTU) in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, detailed experimental methodologies, and explores the compound's role in relevant biological signaling pathways.

Executive Summary

This compound (CAS No. 534-13-4), a potent scavenger of reactive oxygen species (ROS), is a compound of significant interest in biomedical research. Its efficacy in experimental models is fundamentally linked to its solubility in appropriate delivery vehicles. This guide confirms the high solubility of DMTU in DMSO and provides data for its solubility in aqueous and organic solvents. Furthermore, it outlines a standard protocol for solubility determination and visualizes the mechanism by which DMTU may influence cellular signaling cascades through its antioxidant properties.

Quantitative Solubility Data

The solubility of this compound in various solvents has been compiled from multiple sources to provide a comparative overview. The data is summarized in the table below. It is important to note the significant discrepancy in the reported aqueous solubility of DMTU. While some chemical suppliers report a very high value (1000 g/L), other sources indicate a more moderate solubility. Researchers are advised to empirically determine the solubility for their specific experimental conditions.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | Ultrasonic assistance may be required for dissolution[1][2]. |

| Water | H₂O | 290 g/L | 20 | One source reports a significantly higher value of 1000 g/L[3][4][5][6]. Another indicates 0.1–1 g/100 mL[7]. |

| Methanol | CH₃OH | Highly Soluble | Not Specified | Quantitative data not readily available[7]. |

| Ethanol | C₂H₅OH | Highly Soluble | Not Specified | Quantitative data not readily available[7]. |

| Acetone | C₃H₆O | Soluble | Not Specified | [3] |

| Benzene | C₆H₆ | Sparingly Soluble | Not Specified | [3] |

| Diethyl Ether | C₄H₁₀O | Sparingly Soluble | Not Specified | [3] |

| Petroleum Ether | Not Applicable | Slightly Soluble | Not Specified | [3] |

| Carbon Disulfide | CS₂ | Sparingly Soluble | Not Specified | [3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.

Objective:

To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram:

Role in Biological Signaling Pathways

This compound is widely recognized for its ability to scavenge reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[7][8] Elevated levels of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Oxidative stress is known to activate pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Conversely, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress.

By reducing the cellular pool of ROS, this compound can indirectly modulate these critical signaling pathways. The diagrams below illustrate the putative mechanism of action of DMTU in the context of ROS-mediated signaling.

Modulation of NF-κB Signaling by this compound

Modulation of Nrf2 Signaling by this compound

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and drug development professionals. The high solubility of DMTU in DMSO makes it a suitable solvent for in vitro studies. The provided experimental protocol offers a standardized method for determining solubility in various solvents, ensuring reproducible results. The visualization of its role in key signaling pathways highlights the mechanistic basis for its antioxidant and anti-inflammatory effects, underscoring its importance as a tool in biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. This compound | 534-13-4 [chemicalbook.com]

- 5. N,N -Dimethylthiourea for synthesis 534-13-4 [sigmaaldrich.com]

- 6. This compound CAS#: 534-13-4 [m.chemicalbook.com]

- 7. This compound | 534-13-4 | Benchchem [benchchem.com]

- 8. Effect of Reactive Oxygen Scavenger N,N′-Dimethylthiourea (DMTU) on Seed Germination and Radicle Elongation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of N,N'-Dimethylthiourea: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for N,N'-Dimethylthiourea (DMTU), a compound of interest in coordination chemistry and redox biology. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented in a structured format for clarity and ease of comparison. Furthermore, this document outlines the detailed experimental protocols for obtaining this spectroscopic data, serving as a valuable resource for researchers in the field.

Introduction

This compound (CAS: 534-13-4, Molecular Formula: C₃H₈N₂S) is a symmetrical dialkyl-substituted thiourea derivative.[1] Its structure, featuring both sulfur and nitrogen atoms, makes it an excellent ligand for coordinating with various metal ions.[2] This property has led to its use in synthesizing novel coordination complexes. Additionally, DMTU is widely recognized as a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals, making it an invaluable tool in studies of oxidative stress.[2] Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are the cornerstone of this analysis. This guide details the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Spectroscopic Analysis Workflow

The structural characterization of a compound like this compound follows a standardized workflow. This process begins with meticulous sample preparation, followed by data acquisition using various spectroscopic techniques, and concludes with data processing and interpretation to elucidate the final molecular structure.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. It typically displays two primary signals corresponding to the N-H protons and the methyl (CH₃) protons.[2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ~7.3 | Broad Singlet / Triplet | N-H | [2] |

| ~2.9 | Doublet | -CH₃ | [2] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, two distinct signals are expected: one for the methyl carbons and another for the thiocarbonyl (C=S) carbon.

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~183 | C=S (Thiocarbonyl) | [3] |

| ~31 | -CH₃ (Methyl) | [3] |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[4][5]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] In modern instruments, the residual solvent peak may also be used for calibration.[4][7]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to produce singlet peaks for each unique carbon, simplifying the spectrum.[8] Data is typically acquired at ambient probe temperature.[4]

-

Data Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. The peaks are integrated to determine the relative ratio of protons.[7]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

IR Spectroscopic Data

The key vibrational bands for this compound provide clear evidence for its primary functional groups. The N-H stretching vibrations are typically observed as strong bands, while the region between 1500 and 1600 cm⁻¹ is often associated with N-H bending and C-N stretching modes.[2] Due to vibrational mixing, the C=S stretching character is often distributed over several bands in the lower frequency region.[2]

| Frequency (cm⁻¹) | Assignment | Intensity | Reference |

| ~3200 | N-H Stretching | Strong, Broad | [2][9] |

| ~2950 | C-H Stretching (methyl) | Medium | [9][10] |

| ~1560 | C-N Stretching & N-H Bending | Strong | [2] |

| ~700-870 | C=S Stretching (major contribution) | Medium | [2] |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples via transmission FTIR.[11]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr).[11]

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13] This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die into a hydraulic press.[14]

-

Pressing: Apply a pressure of approximately 8-10 tons for several minutes.[12][14] This compresses the powder into a thin, transparent, or translucent pellet. Using a vacuum die can help remove trapped air and moisture, resulting in a clearer pellet.[14]

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber first, then record the sample spectrum over a typical range of 4000-400 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Mass Spectrometry Data

The molecular weight of this compound is 104.18 g/mol .[1] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. The fragmentation of this precursor ion provides insight into the molecule's structure.

| m/z Value | Assignment | Method | Reference |

| 104 | Molecular Ion [M]⁺ | GC-MS | |

| 105.0481 | Protonated Molecule [M+H]⁺ | ESI-MS/MS | |

| 74.0059 | Fragment Ion | ESI-MS/MS | |

| 58.9824 | Fragment Ion | ESI-MS/MS |

Experimental Protocol for Mass Spectrometry (ESI-Q-TOF)

Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer is a powerful technique for accurate mass determination.

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[16]

-

Dilution: Create a dilute solution (e.g., 1-10 µg/mL) by diluting an aliquot of the stock solution with a compatible solvent mixture, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[16][17] The solution must be free of non-volatile salts or buffers (e.g., Tris, phosphate) which interfere with ESI.[18]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle, which nebulizes the solution into a fine spray of charged droplets.[19] A drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase [M+H]⁺ ions.[19]

-

Mass Analysis: The ions are guided into the mass analyzer. For MS/MS analysis, the precursor ion (m/z 105) is selected by the quadrupole, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon), and the resulting fragment ions are analyzed by the TOF analyzer.[19]

References

- 1. This compound | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 534-13-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. eng.uc.edu [eng.uc.edu]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. shimadzu.com [shimadzu.com]

- 12. youtube.com [youtube.com]

- 13. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 14. pelletpressdiesets.com [pelletpressdiesets.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Mass Determination by ESI-MS-TOF [gigaproteomics.uliege.be]

- 18. Guidelines - Research Core Facilities | The University of Texas at Dallas [cores.research.utdallas.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

N,N'-Dimethylthiourea as a Hydroxyl Radical Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylthiourea (DMTU) is a low-molecular-weight, sulfur-containing compound that has garnered significant interest for its potent antioxidant properties, particularly as a scavenger of the highly reactive and damaging hydroxyl radical (•OH). This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and potential therapeutic applications of DMTU in mitigating oxidative stress. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of novel antioxidant therapies.

DMTU's protective effects have been demonstrated in a variety of in vitro and in vivo models of oxidative damage, including acute lung injury, cisplatin-induced toxicity, and diabetic neuropathy.[1][2][3] While its primary recognized mechanism of action is the direct scavenging of hydroxyl radicals, evidence also suggests its involvement in modulating other pathways related to oxidative stress, such as the myeloperoxidase (MPO) pathway.[1]

This guide will delve into the quantitative aspects of DMTU's antioxidant activity, provide detailed protocols for key experimental assays, and visualize relevant biological pathways and experimental workflows to facilitate a deeper understanding of its function and application.

Mechanism of Action: Hydroxyl Radical Scavenging

The principal antioxidant activity of this compound is attributed to its ability to directly scavenge hydroxyl radicals. The thiourea functional group is believed to be the active moiety responsible for this scavenging activity. The proposed mechanism involves the donation of a hydrogen atom from the nitrogen atoms or the tautomeric thiol group to the hydroxyl radical, thereby neutralizing it. This reaction is highly favorable due to the extreme reactivity of the hydroxyl radical.

Data Presentation: Quantitative Analysis of DMTU's Antioxidant Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound in various experimental systems.

Table 1: In Vitro Hydroxyl Radical Scavenging Activity of Thiourea Derivatives

| Compound | Assay | IC50 Value | Reference |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Radical Scavenging | 0.710 ± 0.001 mM | [4] |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH Radical Scavenging | 11.000 ± 0.015 mM | [4] |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS Radical Scavenging | 0.044 ± 0.001 mM | [4] |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS Radical Scavenging | 2.400 ± 0.021 mM | [4] |

| This compound (DMTU) | Hydroxyl Radical Scavenging | Data not available |

Note: While a specific IC50 value for DMTU against hydroxyl radicals was not found in the reviewed literature, the data for other thiourea derivatives in different radical scavenging assays are provided for comparative purposes.

Table 2: In Vivo Efficacy of this compound in Animal Models of Oxidative Stress

| Animal Model | Parameter Measured | DMTU Dosage | Effect | Reference |

| Diabetic Rats | Sciatic Nerve Motor Conduction Velocity | ED50: 9 mg/kg/day | Complete correction of diabetes-induced reduction | [3][5][6] |

| Diabetic Rats | Sciatic Endoneurial Blood Flow | Not specified | ~80% improvement of diabetes-induced reduction | [3][6] |

| Rats with Hyperoxia-Induced Lung Edema | Lung Weight to Body Weight Ratio | 500 mg/kg | 83% prevention of edema | [2] |

| Rats with Ischemia/Reperfusion-Induced Retinal Injury | Electroretinographic Recovery (pretreatment) | 75 µ g/eye (intravitreal) | 40% recovery | |

| Rats with Water-Immersion Restraint Stress | Gastric Mucosal Lesions | 1, 2.5, or 5 mmol/kg (oral) | Dose-dependent reduction in severity |

Table 3: Effect of this compound on Oxidative Stress Biomarkers in Vivo

| Animal Model | Biomarker | Tissue/Fluid | DMTU Treatment | Result | Reference |

| Data not available | Malondialdehyde (MDA) | ||||

| Data not available | Superoxide Dismutase (SOD) | ||||

| Data not available | Catalase (CAT) | ||||

| Data not available | Glutathione Peroxidase (GPx) |

Note: While numerous studies indicate that DMTU mitigates oxidative stress in vivo, specific quantitative data on its effects on common biomarkers like MDA, SOD, CAT, and GPx were not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the hydroxyl radical scavenging and antioxidant properties of this compound.

Synthesis of this compound

A general method for the preparation of symmetrical N,N'-disubstituted thioureas involves the reaction of an amine with carbon disulfide. The following protocol is adapted from general procedures for thiourea synthesis.[1][7]

Materials:

-

Methylamine solution (e.g., 40% in water)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, place a solution of methylamine in ethanol or water.

-

Cool the flask in an ice bath.

-

Slowly add carbon disulfide dropwise to the stirred methylamine solution. An exothermic reaction may occur, so maintain the temperature below 20°C.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours or overnight to ensure the reaction goes to completion.

-

The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with cold ethanol or water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging

This assay is a widely used method to determine the hydroxyl radical scavenging activity of a compound. The hydroxyl radicals, generated by a Fenton-like reaction, degrade deoxyribose. The degradation products are then quantified by reaction with thiobarbituric acid (TBA), which forms a pink chromogen.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

2-Deoxy-D-ribose solution (e.g., 2.8 mM)

-

Ferric chloride (FeCl₃) solution (e.g., 100 µM)

-

Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 100 µM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

-

Ascorbic acid solution (e.g., 100 µM)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

-

This compound (DMTU) solutions of varying concentrations

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a test tube by adding the following reagents in the specified order:

-

Phosphate buffer

-

2-Deoxy-D-ribose solution

-

FeCl₃ solution

-

EDTA solution

-

DMTU solution (or vehicle for control)

-

H₂O₂ solution

-

-

Initiate the reaction by adding the ascorbic acid solution.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding TCA solution.

-

Add TBA solution to the mixture.

-

Heat the tubes in a boiling water bath for 15-20 minutes to develop the pink color.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

The hydroxyl radical scavenging activity is calculated as the percentage inhibition of deoxyribose degradation compared to the control.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation. The probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Adherent cell line (e.g., HepG2, HeLa)

-

Cell culture medium

-

96-well black, clear-bottom cell culture plates

-

Phosphate-buffered saline (PBS)

-

DCFH-DA solution (e.g., 25 µM in serum-free medium)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (a peroxyl radical generator, e.g., 600 µM in PBS)

-

This compound (DMTU) solutions of varying concentrations

-

Fluorescence microplate reader

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate and culture until they reach confluence.

-

Wash the cells with PBS.

-

Incubate the cells with a solution containing DCFH-DA and varying concentrations of DMTU (or vehicle for control) for 1 hour at 37°C.

-

Wash the cells with PBS to remove the extracellular probe and compound.

-

Add the AAPH solution to each well to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

-

The cellular antioxidant activity is determined by calculating the area under the curve of fluorescence versus time and comparing the values for DMTU-treated cells to the control.

Electron Spin Resonance (ESR) Spin Trapping of Hydroxyl Radicals

ESR spin trapping is a highly specific method for the detection and quantification of short-lived free radicals like the hydroxyl radical. A spin trap molecule reacts with the radical to form a more stable radical adduct that can be detected by ESR spectroscopy. 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a commonly used spin trap for hydroxyl radicals.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Hydrogen peroxide (H₂O₂) solution

-

Ferrous sulfate (FeSO₄) solution (for Fenton reaction)

-

5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

-

This compound (DMTU) solutions of varying concentrations

-

ESR spectrometer

-

Capillary tubes

Procedure:

-

Prepare the reaction mixture in a small tube by adding:

-

Phosphate buffer

-

DMPO solution (e.g., 50-100 mM)

-

DMTU solution (or vehicle for control)

-

H₂O₂ solution

-

-

Initiate the generation of hydroxyl radicals by adding the FeSO₄ solution.

-

Quickly mix the solution and draw it into a capillary tube.

-

Immediately place the capillary tube into the cavity of the ESR spectrometer.

-

Record the ESR spectrum. The DMPO-OH adduct will produce a characteristic 1:2:2:1 quartet signal.

-

The intensity of the DMPO-OH signal is proportional to the concentration of hydroxyl radicals trapped. The scavenging activity of DMTU is determined by the reduction in the signal intensity in the presence of the compound compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound as a hydroxyl radical scavenger.

Caption: Mechanism of hydroxyl radical scavenging by this compound (DMTU).

Caption: Workflow for the Deoxyribose Degradation Assay.

Caption: The Nrf2 Signaling Pathway in response to oxidative stress.

Conclusion

This compound stands out as a robust and effective scavenger of hydroxyl radicals, offering significant protection against oxidative damage in a range of experimental models. Its low toxicity and oral activity make it an attractive candidate for further investigation in the context of diseases driven by oxidative stress. This technical guide has provided a detailed overview of its mechanism of action, available quantitative data, and comprehensive experimental protocols to facilitate further research in this area. While more specific quantitative data on its direct interaction with hydroxyl radicals are needed, the existing body of evidence strongly supports its role as a potent antioxidant. The continued exploration of DMTU and its derivatives holds promise for the development of novel therapeutic strategies to combat oxidative stress-related pathologies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method - Google Patents [patents.google.com]

- 7. The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals. Their protection of alpha 1-antiproteinase against inactivation by hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity and Antioxidant Properties of N,N'-Dimethylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylthiourea (DMTU) is a small, sulfur-containing organic compound recognized for its potent antioxidant and biological activities. Primarily known as a highly effective scavenger of hydroxyl radicals, DMTU has demonstrated significant protective effects against oxidative stress-induced cellular damage in a variety of preclinical models. Its mechanisms of action extend beyond direct radical scavenging to include the modulation of key inflammatory signaling pathways, such as NF-κB. This technical guide provides a comprehensive overview of the antioxidant and biological properties of DMTU, including a summary of available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are interested in the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of effective antioxidant compounds are of paramount importance in the development of novel therapeutic strategies. This compound (DMTU), a derivative of thiourea, has emerged as a promising agent in this regard. Its primary recognized function is as a potent scavenger of the highly reactive hydroxyl radical (•OH)[1][2]. This technical guide delves into the multifaceted biological activities and antioxidant properties of DMTU, providing a detailed examination of its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its assessment.

Antioxidant Properties of this compound

The antioxidant capacity of DMTU is attributed to its ability to neutralize a variety of reactive oxygen species. While it is particularly renowned for its hydroxyl radical scavenging capabilities, it has also been shown to react with other oxidants.

Radical Scavenging Activity

The primary mechanism of radical scavenging by thiourea derivatives is believed to be hydrogen atom transfer (HAT)[3].

Quantitative Antioxidant Data

A summary of the available quantitative data for the antioxidant activity of this compound and related compounds is presented in Table 1. It is important to note the limited availability of direct IC50 values for DMTU in standardized antioxidant assays.

| Compound | Assay | IC50 Value | Reference |

| N-phenylthiourea | DPPH | 4.82 x 10⁻⁴ M | |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | [3] |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | [3] |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | [3] |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | [3] |

Biological Activities of this compound

Beyond its direct antioxidant effects, DMTU exhibits a range of biological activities, most notably its anti-inflammatory properties. These effects are largely attributed to its ability to modulate intracellular signaling pathways involved in the inflammatory response.

Anti-inflammatory Effects and Modulation of the NF-κB Pathway

Chronic inflammation is a key contributor to the pathogenesis of many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The anti-inflammatory effects of DMTU are linked to its ability to inhibit the activation of the NF-κB pathway[1][2].

Under resting conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, leading to its translocation into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

DMTU is proposed to exert its anti-inflammatory effects by interfering with this cascade. By scavenging ROS, which can act as second messengers in NF-κB activation, DMTU can indirectly inhibit the activation of the IKK complex. This, in turn, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory target genes.

References

A Technical Deep Dive into the Historical Context and Early Research of Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a class of compounds with a rich history intertwined with the development of modern pharmacology. From their initial synthesis in the 19th century to their pivotal role in the management of hyperthyroidism, the journey of thiourea derivatives offers valuable insights into the serendipitous nature of drug discovery and the evolution of our understanding of endocrine physiology. This technical guide provides an in-depth exploration of the historical context and early research on thiourea derivatives, with a focus on their synthesis, seminal experimental findings, and the elucidation of their mechanism of action.

Historical Milestones in the Discovery and Synthesis of Thiourea and its Derivatives

The story of thiourea is intrinsically linked to the foundational discoveries in organic chemistry. A pivotal moment was the synthesis of urea by Friedrich Wöhler in 1828, which challenged the prevailing theory of vitalism by demonstrating that an organic compound could be synthesized from inorganic starting materials.[1][2] This breakthrough paved the way for the synthesis of analogous compounds.

The Dawn of Antithyroid Therapy: The Seminal Work of E.B. Astwood

The most significant early therapeutic application of thiourea derivatives emerged from research into their effects on the thyroid gland. The antithyroid properties of these compounds were first identified in the 1930s and 1940s by researchers at Johns Hopkins Hospital. However, it was the pioneering work of Dr. Edwin B. Astwood, detailed in his landmark 1943 paper in the Journal of the American Medical Association, that established thiourea and its derivative, thiouracil, as effective treatments for hyperthyroidism.[2][3][4][5][6][7][8][9]

Experimental Protocols from Astwood's 1943 Study

Astwood's research involved the administration of thiourea and thiouracil to patients with hyperthyroidism. The primary method for assessing the efficacy of the treatment was the measurement of the basal metabolic rate (BMR), a key indicator of thyroid function.

Experimental Protocol: Treatment of Hyperthyroidism with Thiourea and Thiouracil (Astwood, 1943)

-

Subjects: Patients diagnosed with hyperthyroidism.

-

Compounds Administered: Thiourea and 2-thiouracil.

-

Dosage:

-

Thiourea: Initial oral doses ranged from 1.0 to 2.0 grams per day, administered in divided doses.

-

Thiouracil: Initial oral doses were typically 0.2 grams, given three to five times per day.

-

-

Monitoring: The primary endpoint was the change in the patient's basal metabolic rate (BMR). BMR was measured periodically throughout the treatment period to assess the therapeutic effect.

-

Outcome: A consistent and significant decrease in the BMR was observed in patients treated with either thiourea or thiouracil, indicating a reduction in the hyperthyroid state.

Quantitative Data from Early Clinical Studies

The following table summarizes the key quantitative findings from early clinical research on the use of thiourea and its derivatives in the treatment of hyperthyroidism.

| Compound | Initial Daily Dosage | Key Clinical Outcome | Reference |

| Thiourea | 1.0 - 2.0 grams | Consistent decrease in Basal Metabolic Rate (BMR) | Astwood, 1943[2][3][4][5][6][7][8][9] |

| Thiouracil | 0.6 - 1.0 grams | Consistent decrease in Basal Metabolic Rate (BMR) | Astwood, 1943[2][3][4][5][6][7][8][9] |

| Propylthiouracil (PTU) | 100 - 200 mg | Inhibition of thyroid hormone synthesis | General Clinical Use[8][10] |

| Methimazole (MMI) | 5 - 10 mg | Inhibition of thyroid hormone synthesis | General Clinical Use[8][10] |

Mechanism of Action: Inhibition of Thyroid Peroxidase

Early researchers correctly hypothesized that thiourea derivatives interfered with the synthesis of thyroid hormones. Subsequent research elucidated the precise mechanism: the inhibition of the enzyme thyroid peroxidase (TPO) .[1][10] TPO is a key enzyme in the thyroid gland responsible for two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[1][3][10][11][12][13][14][15][16][17]

Thiourea and its derivatives act as competitive inhibitors of TPO, effectively blocking the organification of iodine and the subsequent synthesis of thyroid hormones.[8] This leads to a gradual depletion of thyroid hormone stores and a reduction in the clinical symptoms of hyperthyroidism.

Caption: Inhibition of Thyroid Hormone Synthesis by Thiourea Derivatives.

Early Applications Beyond Antithyroid Therapy

While the treatment of hyperthyroidism became the hallmark application of thiourea derivatives, early research also explored their utility in other therapeutic areas. Notably, certain thiourea derivatives were investigated as antibacterial agents. For instance, thioacetazone and thiocarlide were used in the treatment of tuberculosis.[1]

Furthermore, the development of the histamine H2-receptor antagonist, cimetidine , for the treatment of peptic ulcers, evolved from an earlier thiourea-containing compound, metiamide . The thiourea moiety in metiamide was replaced with a cyanoguanidine group in cimetidine to reduce the incidence of adverse effects, highlighting an early example of structure-activity relationship studies aimed at improving drug safety.[1]

Conclusion

The historical journey of thiourea derivatives, from their initial synthesis to their establishment as a cornerstone of antithyroid therapy, underscores the importance of fundamental chemical research and keen clinical observation. The early investigations, particularly the seminal work of E.B. Astwood, not only provided a much-needed treatment for hyperthyroidism but also laid the groundwork for our modern understanding of thyroid physiology and pharmacology. For today's researchers, this history serves as a compelling reminder of the enduring value of exploring the biological activities of even seemingly simple organic molecules. The legacy of these early discoveries continues to influence the design and development of new therapeutic agents across various disciplines.

References

- 1. Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The long-term follow-up of patients with thionamide-treated Graves’ hyperthyroidism [jstage.jst.go.jp]

- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 4. ccjm.org [ccjm.org]

- 5. Long-Term Antithyroid Drug Therapy in Smoldering or Fluctuating-Type Graves’ Hyperthyroidism with Potassium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KoreaMed [koreamed.org]

- 7. Landmark article May 8, 1943: Treatment of hyperthyroidism with thiourea and thiouracil. By E.B. Astwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N,N'-Dimethylthiourea: Safety, Handling, and Storage for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential biological interactions of N,N'-Dimethylthiourea (DMTU). The content herein is intended to support laboratory safety and inform the design of experiments involving this compound.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound with established utility as a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[1] This characteristic makes it a valuable tool in redox biology research to investigate the roles of oxidative stress in various physiological and pathological processes.

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂S | [2] |

| Molecular Weight | 104.18 g/mol | [3] |

| CAS Number | 534-13-4 | [2] |

| Appearance | White to off-white crystalline powder | General SDS |

| Solubility | 9.60 m | [1] |

Safety and Hazard Information

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

This information is aggregated from multiple Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate and up-to-date information.

First Aid Measures

A summary of first aid procedures is provided below. Immediate medical attention is required for all routes of exposure.